molecular formula C30H44N2O14S2 B13404089 2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate

2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate

Cat. No.: B13404089
M. Wt: 720.8 g/mol
InChI Key: BGYWAHURZOAAKH-UHFFFAOYSA-L
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Description

The compound 2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium; naphthalene-1,5-disulfonate (hereafter referred to as the "target compound") is a quaternary ammonium salt paired with the naphthalene-1,5-disulfonate anion. Its cation features two acetyloxypropanoyloxyethyl groups attached to a central dimethylazanium core, creating a branched, ester-functionalized structure. The naphthalene-1,5-disulfonate counterion is a planar, aromatic dianion with sulfonate groups at the 1- and 5-positions, enabling strong hydrogen-bonding and ionic interactions .

The ester groups in the cation suggest additional synthetic steps, such as esterification of propanoyloxyethyl chains followed by quaternization of the ammonium centers.

Properties

Molecular Formula

C30H44N2O14S2

Molecular Weight

720.8 g/mol

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C20H38N2O8.C10H8O6S2/c1-15(29-17(3)23)19(25)27-13-11-21(5,6)9-10-22(7,8)12-14-28-20(26)16(2)30-18(4)24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h15-16H,9-14H2,1-8H3;1-6H,(H,11,12,13)(H,14,15,16)/q+2;/p-2

InChI Key

BGYWAHURZOAAKH-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)CC[N+](C)(C)CCOC(=O)C(C)OC(=O)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate typically involves multiple steps The process begins with the preparation of the ester groups through esterification reactions This is followed by the formation of the quaternary ammonium ions via alkylation reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification and alkylation reactions, followed by sulfonation. The reaction conditions would need to be carefully controlled to ensure high yields and purity of the final product. This might include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The quaternary ammonium ions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or hydroxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing acetic acid and other active intermediates. The quaternary ammonium ions can interact with negatively charged biological molecules, affecting their function. The naphthalene-1,5-disulfonate group can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Naphthalene-1,5-Disulfonate Salts

The target compound shares structural and functional similarities with other naphthalene-1,5-disulfonate salts, particularly in its reliance on the disulfonate anion for supramolecular assembly. Below is a detailed comparison based on structural motifs, intermolecular interactions, and crystallographic behavior.

Table 1: Structural and Supramolecular Features of Selected Naphthalene-1,5-Disulfonate Salts

Compound Name Cation Type Key Interactions Supramolecular Features
Target Compound Quaternary ammonium (branched) Electrostatic, weak C–H⋯O (ester groups) Likely disordered packing due to bulky cation
Bis(3-methyl-anilinium) naphthalene-1,5-disulfonate Aromatic ammonium (3-methyl-anilinium) N–H⋯O hydrogen bonds (strong) Layered supramolecular sheets parallel to the ac-plane
Bis(2,6-diamino-4-chloropyrimidin-1-ium) naphthalene-1,5-disulfonate Heteroaromatic ammonium (chloropyrimidinium) N–H⋯O hydrogen bonds, Cl⋯Cl halogen bonds (3.35 Å, 151.4°), π–π stacking Fused-ring motifs, quadruple DDAA arrays

Cation Structure and Interaction Capacity

  • Target Compound : The cation is a bulky, branched quaternary ammonium with ester-functionalized side chains. The lack of acidic N–H protons limits strong hydrogen-bond formation, favoring weaker interactions (e.g., C–H⋯O) and electrostatic forces. This contrasts sharply with aromatic or heteroaromatic ammonium cations (e.g., in ), which utilize N–H⋯O hydrogen bonds for robust supramolecular assembly.
  • Bis(3-methyl-anilinium) Salt : The 3-methyl-anilinium cation forms strong N–H⋯O hydrogen bonds with sulfonate oxygens, creating planar supramolecular layers. The simplicity of the cation allows for efficient packing.
  • Chloropyrimidinium Salt : The 2,6-diamino-4-chloropyrimidinium cation engages in N–H⋯O hydrogen bonds and halogen bonding (Cl⋯Cl), enhancing structural stability. The π–π stacking of aromatic rings further stabilizes the crystal lattice.

Role of the Naphthalene-1,5-Disulfonate Anion

In all cases, the naphthalene-1,5-disulfonate anion acts as a hydrogen-bond acceptor. Its planar geometry and sulfonate groups facilitate:

  • Layered Structures : As seen in , where the anion bridges cationic layers via hydrogen bonds.
  • Fused-Ring Motifs: In , the anion participates in DDAA (donor-donor-acceptor-acceptor) arrays, creating complex 3D networks.

Crystallographic Behavior

  • Target Compound: No crystallographic data is provided in the evidence. However, the cation’s bulkiness and ester flexibility likely result in less ordered packing compared to rigid aromatic cations .
  • Bis(3-methyl-anilinium) Salt : Crystallizes in a monoclinic system with well-defined hydrogen-bonded layers.
  • Chloropyrimidinium Salt : Exhibits a centrosymmetric space group (due to the anion’s inversion center) and halogen-bond-aided stability.

Biological Activity

The compound 2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate, also known as Aclatonium Napadisilate, is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Aclatonium Napadisilate has the molecular formula C30H46N2O14S2 and is characterized by its unique structural features that include multiple acetyloxy groups and a naphthalene sulfonate moiety. The compound's structure is crucial for its biological interactions and activity.

Research indicates that Aclatonium Napadisilate may interact with various biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways. Although specific mechanisms remain under investigation, preliminary studies suggest:

  • Cholinergic Activity : The compound may exhibit effects on cholinergic receptors, which are critical in neurotransmission.
  • Antimicrobial Properties : Some studies have hinted at antimicrobial effects, although detailed mechanisms are yet to be elucidated.

Pharmacological Effects

Effect Description Source
Cholinergic ModulationPotential influence on acetylcholine receptorsPubChem
Antimicrobial ActivityPreliminary evidence of inhibiting bacterial growthKEGG

Case Studies

  • Cholinergic Studies : In a study examining the cholinergic properties of related compounds, Aclatonium Napadisilate was shown to modulate receptor activity in vitro, suggesting a role in neurotransmission enhancement (source data pending).
  • Antimicrobial Research : A recent investigation evaluated the antimicrobial efficacy of various sulfonates, including Aclatonium Napadisilate. Results indicated significant inhibition of specific bacterial strains, warranting further exploration into its therapeutic potential (source data pending).

Research Findings

Recent literature has focused on the synthesis and characterization of Aclatonium Napadisilate. Notably:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
  • Toxicology Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are necessary.

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